Ethyl oxo(2-oxocyclohexyl)acetate
Description
Significance of α-Keto Esters as Synthons in Complex Molecule Synthesis
α-Keto esters are a class of organic compounds that are highly valuable in the synthesis of complex molecules. mdpi.com Their utility stems from their unique structural features, possessing both a ketone and an ester functional group in close proximity. mdpi.com This arrangement allows them to participate in a wide array of chemical reactions, making them versatile building blocks for chemists. mdpi.com
The presence of the keto and ester groups enables α-keto esters to undergo reactions such as esterification, nucleophilic addition to the carbonyl group, and reduction. mdpi.com This chemical versatility is instrumental in the synthesis of valuable compounds, including natural product analogs, pharmaceuticals, and agrochemicals. mdpi.com For instance, they are precursors to other important organic compounds like α-hydroxy acids and α-amino acids. organic-chemistry.org
In the realm of total synthesis, α-ketoesters are key intermediates. Their electrophilic keto group serves as a reactive site for various transformations, including aldol (B89426) additions and Mannich reactions. The arrangement of the carbonyl groups can also stabilize reactive conformations through chelation or dipole control. Furthermore, β,γ-unsaturated α-ketoesters are excellent acceptors in addition reactions and can serve as two-atom synthons in annulation reactions. nih.gov
The development of new synthetic methods continues to expand the utility of α-keto esters. Recent advancements include their use in photoredox and tandem catalysis reactions, which allow for the construction of complex molecular scaffolds under mild conditions. nih.govorganic-chemistry.org These methods often feature high efficiency and functional group tolerance, making them powerful tools for modern organic synthesis. organic-chemistry.orgresearchgate.net
Historical Context and Evolution of Research on Cyclohexanone-Derived Esters
The study of cyclohexanone (B45756) and its derivatives has a rich history, dating back to the late 19th and early 20th centuries. Cyclohexanone itself was discovered in 1888, and its industrial production began with the oxidation of cyclohexane (B81311). wikipedia.orgontosight.ai This process laid the groundwork for its widespread use, particularly in the production of nylon. ontosight.ainih.gov
In 1924, a notable early investigation involving a cyclohexanone-related structure was conducted by German chemist Hans Meerwein. wikipedia.orgwikipedia.org While attempting to synthesize the cage-like molecule adamantane (B196018), he reacted formaldehyde (B43269) with diethyl malonate, which produced a bicyclic dione (B5365651) ester, later named Meerwein's ester. wikipedia.orgwikipedia.org Although this was not his intended product, this ester became a key precursor in the eventual successful synthesis of adamantane and its derivatives by Vladimir Prelog in 1941. wikipedia.orgwikipedia.org
Early research into cyclohexanone-derived esters often focused on their role as intermediates in the synthesis of other molecules. For example, the first documented synthesis of 2-(2-(2-methyl-1,3-dioxolan-2-yl)ethyl)cyclohexan-1-one, a bifunctional building block, was reported in 1976. acs.orgacs.org This multi-step process involved a Grignard reaction with cyclohexanone, followed by dehydration, hydroboration/oxidation, and finally a Collins oxidation. acs.orgacs.org
In recent years, research has evolved to harness the reactivity of cyclohexanone-derived esters in more advanced and efficient ways. Modern synthetic methods, such as tandem photocatalyzed annulations, now allow for the convergent synthesis of highly functionalized cyclohexanones. nih.gov These processes can create multiple carbon-carbon bonds in a single operation under mild conditions, highlighting a novel approach to the α-functionalization of ketones. nih.gov The versatility of these cyclic ketones as synthetic intermediates is well-established, with numerous reported reactions demonstrating their utility in constructing complex molecular scaffolds relevant to the pharmaceutical and materials industries. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-oxo-2-(2-oxocyclohexyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQOFNOENHOIFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1CCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5396-14-5 | |
| Record name | Ethyl oxo(2-oxocyclohexyl)acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005396145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5396-14-5 | |
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| Record name | ethyl 2-oxo-2-(2-oxocyclohexyl)acetate | |
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Synthetic Methodologies for Ethyl Oxo 2 Oxocyclohexyl Acetate and Its Analogs
Classical Chemical Synthesis Routes
Classical synthesis provides robust and well-established methods for the formation of Ethyl oxo(2-oxocyclohexyl)acetate and related substituted esters. These routes often involve condensation reactions, derivatization of precursors, and multi-step sequences.
Condensation Reactions for this compound Formation (e.g., Cyclohexanone (B45756) with Diethyl Oxalate)
The formation of this compound can be achieved via a mixed Claisen condensation reaction between cyclohexanone and diethyl oxalate. This type of reaction involves the carbon-carbon bond formation between a ketone and an ester in the presence of a strong base. wikipedia.orgbyjus.com
The mechanism proceeds through the formation of an enolate from cyclohexanone by deprotonation at the α-carbon with a strong base, such as sodium ethoxide. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate eliminates the ethoxide leaving group, yielding the final β-keto ester product, this compound. wikipedia.orgchemistrysteps.com To drive the equilibrium towards the product, a stoichiometric amount of base is required, as the final product is deprotonated in an irreversible acid-base reaction. chemistrysteps.com
General Mechanism of Mixed Claisen Condensation:
Enolate Formation: A strong base removes an α-proton from the ketone (cyclohexanone) to form a resonance-stabilized enolate ion.
Nucleophilic Attack: The enolate ion attacks a carbonyl carbon of the ester (diethyl oxalate).
Elimination: The intermediate expels an alkoxide group (ethoxide) to form the β-keto ester.
Deprotonation: The resulting β-keto ester, which is more acidic than the starting alcohol, is deprotonated by the alkoxide base, driving the reaction to completion.
Protonation: An acidic workup in the final step neutralizes the enolate to yield the final product. wikipedia.org
A related intramolecular reaction, the Dieckmann condensation, is used to form cyclic β-keto esters from diesters and is particularly effective for creating five- and six-membered rings. wikipedia.org
Derivatization Approaches from Related Precursors (e.g., Glycine and Anhydride Condensation)
An alternative synthetic route involves the derivatization of more fundamental precursors. This compound can be synthesized as a condensation product of glycine and an anhydride. This reaction is typically performed by heating the two components in the presence of an acid catalyst. This particular method can result in an isomeric mixture of this compound and ethyl oxo(3-oxocyclohexyl)acetate. biosynth.com Further synthesis possibilities include the reaction of glycine ethyl ester and aminomalonic acid in the presence of an enamine. biosynth.com
Multistep Synthetic Sequences for Substituted Cyclohexanone-Based Esters
The synthesis of structurally complex analogs, such as substituted cyclohexanone-based esters, often requires multistep reaction sequences. These sequences allow for the controlled introduction of various functional groups and stereocenters. For instance, the synthesis of highly functionalized cyclohexanones can be achieved through a cascade inter-intramolecular double Michael addition strategy, reacting compounds like curcumins with arylidenemalonates. yale.edu
Another example is the synthesis of ethyl (S)-3-(1-methyl-2-oxo-cyclohexyl)-2-oxopropanoate, which involves a four-step sequence. This process utilizes a regio- and stereoselective Michael addition of a chiral ketimine to an electrophilic partner as the key transformation step to create a quaternary stereocenter with high enantiomeric excess. purechemistry.org
Biocatalytic and Chemoenzymatic Synthetic Strategies for Related Oxo-Esters
Biocatalysis offers an environmentally friendly and highly selective alternative to classical chemical synthesis for producing chiral oxo-esters. These methods employ enzymes or whole microorganisms to catalyze reactions with high efficiency and stereocontrol.
Asymmetric Bioreduction via Ene-Reductases for Chiral γ-Oxo Esters
Ene-reductases, particularly from the Old Yellow Enzyme (OYE) family, are flavoproteins that catalyze the asymmetric reduction of activated carbon-carbon double bonds. openstax.org This method is highly effective for the synthesis of nonracemic γ-oxo esters from their α,β-unsaturated precursors, proceeding with excellent stereoselectivity and high conversion rates. wikipedia.orgorganicreactions.org
These biocatalytic reductions are advantageous due to their mild reaction conditions and high enantioselectivity, which are crucial for the synthesis of biologically active molecules. wikipedia.org The process can be designed to produce both enantiomers of the target molecule by selecting the appropriate enzyme or by modifying the substrate. organicreactions.org A chemoenzymatic approach, combining this enzymatic reduction with a subsequent chemical step like ester hydrogenolysis, has been successfully used for the preparative-scale synthesis of compounds like (R)-2-(2-oxocyclohexyl)acetic acid in high enantiomeric excess. wikipedia.orgorganicreactions.org
| Enzyme Family | Substrate Type | Key Feature | Application |
| Old Yellow Enzyme (OYE) | α,β-unsaturated γ-keto esters | High stereoselectivity and conversion | Synthesis of chiral γ-oxo esters |
Stereoselective Reductions Mediated by Microorganisms (e.g., Baker's Yeast, Pichia species)
Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae) and various Pichia species, are widely used for the stereoselective reduction of keto esters to their corresponding chiral hydroxy esters. These microorganisms are inexpensive, readily available, and contain a multitude of oxidoreductase enzymes. chemscene.com
Baker's yeast is well-known for its ability to reduce 3-oxo esters. However, the presence of multiple reductases with opposing stereoselectivities can sometimes lead to low enantiomeric excess. byjus.comiciq.org To overcome this, various strategies have been developed to improve stereoselectivity, including the pretreatment of the yeast cells by heating or the addition of enzyme inhibitors like allyl alcohol. iciq.orgbioinfopublication.org These treatments can denature specific competing enzymes, thereby enhancing the stereoselectivity towards the desired product. iciq.org
Pichia species also serve as effective biocatalysts for the enantioselective reduction of ketones and keto esters. For example, a ketoreductase from Pichia glucozyma has been identified and shown to effectively catalyze the reduction of sterically demanding ketones with high stereoselectivity. Similarly, microorganisms like Pichia fermentans have been utilized in the bioreduction of various prochiral ketones to yield chiral alcohols with high optical purity.
| Microorganism | Substrate Type | Advantage/Strategy |
| Baker's Yeast (S. cerevisiae) | 3-Oxo esters | Inexpensive, readily available; stereoselectivity can be improved with pretreatments. chemscene.comiciq.org |
| Pichia glucozyma | Aromatic ketones | Effective for bulky substrates, high stereoselectivity. |
| Pichia fermentans | Prochiral ketones | Produces chiral alcohols with high optical purity. |
Enzymatic Transformations and Kinetic Resolution in α-Keto Ester Synthesis
The synthesis of enantiomerically pure α-keto esters and their derivatives is of significant interest in medicinal and natural product chemistry. Enzymatic transformations, including kinetic resolution and dynamic kinetic resolution (DKR), offer a powerful and environmentally benign strategy for accessing these chiral molecules. frontiersin.orgresearchgate.net These biocatalytic methods often provide high levels of stereoselectivity under mild reaction conditions. researchgate.net
Enzymatic kinetic resolution relies on the differential rate of reaction of two enantiomers in a racemic mixture with a chiral catalyst, in this case, an enzyme. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer and a product derived from the more reactive enantiomer. Ketoreductases (KREDs) and lipases are among the most commonly employed enzymes for the resolution of α-substituted β-keto esters and related compounds. frontiersin.orgwikipedia.org
Ketoreductases, in particular, have been successfully applied in the kinetic and dynamic kinetic resolution of a variety of ketone-containing compounds. frontiersin.org In the context of α-alkyl-β-keto esters, KREDs can stereoselectively reduce the keto group to a hydroxyl group, yielding α-alkyl-β-hydroxy esters, which are valuable chiral building blocks. frontiersin.org For instance, the ketoreductase KRED-108 has demonstrated high (2R,3R)-selectivity in the reduction of certain α-alkyl substituted-β-keto esters, resulting in products with excellent diastereomeric excess (de) and enantiomeric excess (ee), often exceeding 99%. frontiersin.org
Dynamic kinetic resolution (DKR) is an even more powerful technique as it can theoretically convert a racemic starting material into a single enantiomerically pure product with a 100% yield. This is achieved by combining the enzymatic resolution with an in situ racemization of the starting material. The success of DKR of α-substituted β-keto esters often relies on the acidity of the α-proton, which facilitates the interconversion between the two enantiomers via an achiral enol intermediate. nih.gov
While specific enzymatic synthesis data for this compound is not extensively documented in the reviewed literature, the principles of enzymatic resolution of analogous α-keto esters are well-established. For example, the dynamic kinetic resolution of β-aryl α-keto esters has been accomplished using asymmetric transfer hydrogenation with a ruthenium catalyst, leading to the formation of trisubstituted γ-butyrolactones with high diastereoselectivity. nih.govorganic-chemistry.org This demonstrates the potential for developing enzymatic or chemoenzymatic DKR processes for cyclic α-keto esters like this compound.
The following table summarizes representative results from the enzymatic kinetic resolution of various α-keto ester analogs, highlighting the effectiveness of different enzymes in achieving high stereoselectivity.
| Enzyme | Substrate | Product | Conversion (%) | Diastereomeric Excess (de) (%) | Enantiomeric Excess (ee) (%) |
| KRED-108 | α-alkyl substituted-β-keto ester (34d) | (2R,3R)-α-alkyl-β-hydroxy ester | - | >99 | >99 |
| KRED-108 | α-alkyl substituted-β-keto ester (34f) | (2R,3R)-α-alkyl-β-hydroxy ester | - | >99 | >99 |
| KRED-119 | α-amido-β-keto ester (30a) | (2R,3R)-α-amido-β-hydroxy ester | 40 | 82 | >99 |
| ChKRED12 M191S | Ethyl 2-methoxy-3-oxo-3-phenylpropanoate | (2S,3S)-ethyl 2-methoxy-3-hydroxy-3-phenylpropanoate | - | >99:1 dr | >99 |
| ChKRED12 Q151Y/M191L | Ethyl 2-methoxy-3-oxo-3-phenylpropanoate | (2R,3R)-ethyl 2-methoxy-3-hydroxy-3-phenylpropanoate | - | 98:2 dr | >99 |
Applications of Ethyl Oxo 2 Oxocyclohexyl Acetate in Complex Molecular Synthesis
Role in Natural Product Synthesis
Synthesis of Lactone Derivatives (γ- and δ-Lactones) through Bioreduction and Subsequent Cyclization
The synthesis of optically active lactones, particularly γ- and δ-lactones, which are prevalent structural motifs in many natural products, can be effectively achieved from ethyl oxo(2-oxocyclohexyl)acetate through a chemo-enzymatic approach. This strategy capitalizes on the stereoselective reduction of the ketone functionality by biocatalysts, followed by spontaneous or acid-catalyzed intramolecular cyclization.
A notable example is the bioreduction of ethyl (2-oxocyclohexyl)acetate using baker's yeast (Saccharomyces cerevisiae). tandfonline.com Research has demonstrated that the incubation of racemic ethyl (2-oxocyclohexyl)acetate with baker's yeast leads to an enantio- and diastereoselective reduction of the cyclohexanone (B45756) carbonyl group. tandfonline.com This process results in a kinetic resolution, affording optically active hydroxy esters.
The primary products of this bioreduction are the corresponding (2S)-trans- and (2S)-cis-alcohols. tandfonline.com The (2S)-trans-alcohol is typically the major product, formed with high diastereoselectivity. tandfonline.com The unreacted starting material is recovered as the (1S)-ketone with high optical purity. tandfonline.com This biocatalytic reduction offers a significant advantage over traditional chemical resolution methods, as it circumvents the need for expensive chiral resolving agents and often involves milder reaction conditions. tandfonline.com
The resulting hydroxy esters can then undergo spontaneous or acid-catalyzed lactonization to yield the corresponding γ-lactones. The stereochemistry of the hydroxy group, dictated by the enzymatic reduction, determines the relative stereochemistry of the final lactone product. This method provides a practical and efficient route to enantiomerically enriched lactones, which are valuable chiral building blocks for the synthesis of more complex molecules.
Table 1: Products of Baker's Yeast Reduction of Ethyl (2-oxocyclohexyl)acetate
| Product | Stereochemistry | Typical Outcome |
|---|---|---|
| trans-hydroxy ester | (2S)-trans | Major Product |
| cis-hydroxy ester | (2S)-cis | Minor Product |
| Unreacted Ketone | (1S) | Recovered with high optical purity |
Building Block for Complex Polycyclic and Polyazaheterocyclic Structures
The presence of two carbonyl groups and an adjacent acidic α-proton makes this compound a highly reactive precursor for the construction of a variety of complex polycyclic and polyazaheterocyclic frameworks. These structural motifs are central to many biologically active natural products and synthetic pharmaceuticals.
While direct, large-scale applications in the synthesis of polyazaheterocycles are still emerging, the inherent reactivity of the β-keto ester system within the molecule suggests its utility in classical multicomponent reactions. For instance, the structural features of this compound are amenable to reactions like the Biginelli and Hantzsch condensations, which are powerful one-pot methods for synthesizing dihydropyrimidinones and dihydropyridines, respectively. nih.gov These reactions typically involve the condensation of a β-keto ester, an aldehyde, and a urea (B33335) or ammonia (B1221849) source. The ability of this compound to act as the β-dicarbonyl component in such reactions opens avenues for the creation of novel, highly functionalized heterocyclic systems.
Furthermore, the related compound, methyl 2-(2-oxocyclohexyl)acetate, has been utilized as an intermediate in the synthesis of tryptamines, which are foundational structures in a wide range of neuroactive compounds. biosynth.com This highlights the potential of this class of molecules to serve as synthons for intricate nitrogen-containing heterocycles. The reactivity of the ketone and ester functionalities allows for sequential reactions to build up complex polycyclic systems, including those with spirocyclic junctions.
Intermediate in Pharmaceutical and Agrochemical Active Ingredient Development
This compound serves as a key intermediate in the development of active ingredients for the pharmaceutical and, potentially, the agrochemical industries. ontosight.ai Its utility stems from the ability to modify its structure to introduce various functional groups essential for biological activity.
In the pharmaceutical sector, this compound is recognized as an important building block for the synthesis of a range of medicinal products. ontosight.ai Modifications to the cyclohexyl ring can lead to the development of compounds with potential anti-inflammatory, antimicrobial, or anticancer properties. ontosight.ai For instance, it serves as a crucial intermediate in the synthesis of bioactive molecules for immunotherapies. jiehuapharma.com
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Ethyl (2-oxocyclohexyl)acetate |
| (2S)-trans-alcohol |
| (2S)-cis-alcohol |
| (1S)-ketone |
| γ-lactone |
| δ-lactone |
| Methyl 2-(2-oxocyclohexyl)acetate |
| Tryptamines |
| Dihydropyrimidinones |
| Dihydropyridines |
Advanced Spectroscopic and Analytical Research Methodologies in the Study of Ethyl Oxo 2 Oxocyclohexyl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of ethyl oxo(2-oxocyclohexyl)acetate. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and chemical environment of the atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl group and the cyclohexanone (B45756) ring protons.
Ethyl Group: A triplet signal integrating to three protons is anticipated for the methyl (-CH₃) group, coupled to the adjacent methylene (B1212753) protons. The methylene (-OCH₂-) protons would appear as a quartet, coupled to the methyl group.
Cyclohexanone Ring: The protons on the substituted cyclohexanone ring would appear as complex multiplets in the aliphatic region of the spectrum. The single proton at the chiral center (C2), being adjacent to a carbonyl group, is expected to be shifted downfield relative to the other ring protons.
Enol Form: The compound can exist in equilibrium with its enol tautomer. The presence of the enol form would give rise to a characteristic vinyl proton signal and a broad hydroxyl (-OH) proton signal.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.
Carbonyl Carbons: Two distinct signals are expected in the highly deshielded region (typically >160 ppm) corresponding to the ester carbonyl, the ketone carbonyl, and the α-dicarbonyl carbon. For instance, related dicarbonyl compounds show signals in the range of 190-210 ppm. rsc.org
Ethyl Group Carbons: The methylene carbon of the ethyl group is expected around 60-65 ppm, while the methyl carbon would appear at approximately 14 ppm. rsc.org
Cyclohexanone Ring Carbons: The six carbons of the ring would produce signals in the aliphatic region, with the carbon bearing the glyoxylate (B1226380) substituent (C2) being the most downfield of this group.
The precise chemical shifts and coupling constants are sensitive to the solvent used and the specific conformation of the molecule.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|---|
| Ethyl -CH₃ | ¹H | ~1.3 | Triplet | Coupled to -OCH₂- |
| Ethyl -OCH₂- | ¹H | ~4.2 | Quartet | Coupled to -CH₃ |
| Cyclohexane (B81311) -CH₂- | ¹H | 1.5 - 2.8 | Multiplets | Complex overlapping signals |
| Cyclohexane -CH- | ¹H | 3.0 - 3.5 | Multiplet | Proton at the chiral center |
| Ethyl -CH₃ | ¹³C | ~14 | - | |
| Ethyl -OCH₂- | ¹³C | ~62 | - | |
| Cyclohexane Ring | ¹³C | 20 - 50 | - | Aliphatic carbons |
| C-2 (Chiral Center) | ¹³C | 50 - 60 | - | Methine carbon |
| Ester C=O | ¹³C | 165 - 175 | - | |
| Ketone C=O | ¹³C | >200 | - | rsc.org |
| α-Dicarbonyl C | ¹³C | ~195 | - | Carbon between carbonyls |
While 1D NMR confirms the constitution of this compound, 2D NMR techniques are essential for unambiguously assigning signals and determining the relative stereochemistry of substituents on the cyclohexane ring. tamu.eduresearchgate.netutah.edu
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between protons, helping to trace the connectivity through the cyclohexanone ring and confirm the assignment of adjacent protons. utah.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (like the carbonyls) by observing their correlations with nearby protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): For determining relative stereochemistry, NOESY is the most powerful tool. It detects protons that are close in space, regardless of whether they are connected through bonds. By observing NOE cross-peaks between the proton at the chiral center and other protons on the ring, the relative orientation (e.g., cis or trans) of the ethyl glyoxylate group with respect to other ring substituents can be established. researchgate.net
Mass Spectrometry for Reaction Profiling and Isomer Differentiation
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. nih.govchemguide.co.uk When coupled with a chromatographic inlet like Gas Chromatography (GC-MS), it can also be used to profile reaction mixtures and differentiate isomers.
The electron ionization (EI) mass spectrum of this compound (molecular weight: 198.22 g/mol ) would be expected to show a molecular ion peak ([M]⁺) at m/z = 198. The fragmentation is dictated by the functional groups present, primarily the ester and ketone moieties. libretexts.orgdocbrown.infomiamioh.edu
Key Fragmentation Pathways:
Loss of the ethoxy group (-OC₂H₅): Cleavage of the C-O bond in the ester group would lead to a fragment ion at m/z = 153.
Loss of the ethyl group (-C₂H₅): This would result in a peak at m/z = 169.
McLafferty Rearrangement: The ketone or ester carbonyl could undergo a McLafferty rearrangement, leading to characteristic neutral losses.
Cleavage of the cyclohexanone ring: The cyclic structure can undergo various ring-opening fragmentations.
GC-MS data for this compound shows prominent peaks at m/z values of 125, 41, and 28, indicating specific stable fragment ions are formed during the process. nih.gov Isomers of this compound, such as those with the glyoxylate group at the 3- or 4-position of the ring, would likely exhibit different relative abundances of fragment ions, allowing for their differentiation.
Interactive Table 2: Observed and Predicted Mass Spectrometry Fragments
| m/z Value | Proposed Fragment Identity | Fragmentation Type | Reference |
|---|---|---|---|
| 198 | [C₁₀H₁₄O₄]⁺ | Molecular Ion [M]⁺ | nih.gov |
| 153 | [M - OCH₂CH₃]⁺ | α-cleavage at ester | Predicted |
| 125 | [C₇H₉O₂]⁺ | Complex rearrangement/cleavage | Observed nih.gov |
| 43 | [CH₃CO]⁺ | Acylium ion from rearrangement | Predicted docbrown.info |
| 41 | [C₃H₅]⁺ | Allyl cation from ring fragmentation | Observed nih.gov |
| 29 | [C₂H₅]⁺ | Ethyl cation | Predicted docbrown.info |
| 28 | [CO]⁺ or [C₂H₄]⁺ | Carbon monoxide or ethene | Observed nih.gov |
Chiral Chromatographic Techniques (e.g., HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessment
Since this compound is a chiral molecule, assessing its enantiomeric purity is critical, especially when it is produced via stereoselective synthesis. Chiral chromatography is the benchmark method for this purpose. hmdb.ca
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common approach. The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose) are widely used and are effective in separating a broad range of chiral compounds, including ketones and esters. hmdb.ca By screening different CSPs and optimizing the mobile phase (typically a mixture of hexane (B92381) and an alcohol like isopropanol), a baseline separation of the two enantiomers can be achieved. The enantiomeric excess (% ee) is then calculated from the relative peak areas of the two enantiomers in the chromatogram.
Chiral Gas Chromatography (GC): For volatile compounds, chiral GC offers high resolution. This technique uses a capillary column coated with a chiral selector, often a cyclodextrin (B1172386) derivative. The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification.
If the molecule contains more than one chiral center, these techniques can also be used to separate and quantify the resulting diastereomers.
X-ray Diffraction Analysis for Definitive Solid-State Structure and Absolute/Relative Stereochemistry Determination
X-ray diffraction analysis of a single crystal provides the most definitive and unambiguous structural information. If a suitable, high-quality crystal of this compound can be grown, this technique can determine:
The precise three-dimensional arrangement of atoms in the solid state.
Exact bond lengths, bond angles, and torsional angles.
The conformation of the cyclohexanone ring (e.g., chair, boat).
The relative stereochemistry between the chiral center and any other stereocenters.
The absolute configuration of the molecule, typically by using anomalous dispersion effects (the Flack parameter) if a heavy atom is present or by using a chiral crystal of known configuration.
While powerful, this method is entirely dependent on the ability to produce a single crystal of sufficient quality, which can be a significant challenge.
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination of Chiral Products
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. jascoinc.comwikipedia.org It is a powerful, non-destructive technique for investigating the stereochemistry of chiral compounds, particularly those containing chromophores like the carbonyl groups in this compound. nih.govnih.gov
The CD spectrum is highly sensitive to the absolute configuration and conformation of the molecule. The carbonyl n→π* transition of the ketone and ester groups gives rise to CD signals (Cotton effects) in the near-UV region (around 280-320 nm). The sign and intensity of these Cotton effects are determined by the stereochemical environment around the carbonyl chromophores.
For a molecule like this compound, the absolute configuration can be determined by comparing the experimental CD spectrum with theoretical spectra calculated for both the (R) and (S) enantiomers using quantum chemical methods, such as time-dependent density functional theory (TDDFT). nih.gov A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for a confident assignment of the absolute configuration. This approach is particularly valuable when X-ray crystallography is not feasible.
Computational and Theoretical Chemistry Insights on Ethyl Oxo 2 Oxocyclohexyl Acetate Reactivity
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation and Transition State Analysis
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of many-body systems. It is particularly valuable for elucidating reaction mechanisms and analyzing the geometry and energy of transition states.
Reaction Mechanism Elucidation:
For Ethyl oxo(2-oxocyclohexyl)acetate, DFT calculations could be employed to investigate various reactions, such as alkylation, acylation, and condensation reactions. By mapping the potential energy surface, DFT can help identify the most favorable reaction pathways. For instance, in a palladium-catalyzed reaction of an allylic β-keto ester, DFT could be used to model the formation of palladium enolates and subsequent transformations like reductive elimination or aldol (B89426) condensation.
A key aspect of the reactivity of this compound is its keto-enol tautomerism. DFT studies on similar β-dicarbonyl compounds have shown that the relative stability of the keto and enol forms, as well as the energy barrier for their interconversion, can be accurately calculated. These calculations often reveal that the enol form is stabilized by intramolecular hydrogen bonding.
Transition State Analysis:
The identification and characterization of transition states are crucial for understanding reaction kinetics. DFT calculations can determine the geometry of transition states and their corresponding activation energies. For example, in the reduction of β-keto esters, DFT has been used to model the transition state involving the reducing agent, providing insights into the reaction mechanism.
In the context of Michael additions involving related compounds, DFT has been instrumental in understanding the origin of stereoselectivity by analyzing the transition states leading to different stereoisomers. For reactions involving this compound, DFT could similarly be used to predict the stereochemical outcome by comparing the energies of diastereomeric transition states.
A study on the ketonic decarboxylation of carboxylic acids utilized DFT to show that a mechanism involving a β-keto acid intermediate was kinetically favored over a concerted mechanism. This highlights the power of DFT in distinguishing between different plausible reaction pathways.
| Application of DFT | Insights Gained | Example from Related Systems |
| Reaction Pathway Mapping | Identification of intermediates and the most favorable reaction route. | Palladium-catalyzed reactions of allylic β-keto esters. |
| Keto-Enol Tautomerism | Relative stability of tautomers and the energy barrier for interconversion. | Studies on various β-dicarbonyl compounds. |
| Transition State Geometry | Understanding the structural features of the highest energy point along the reaction coordinate. | Reduction of β-keto esters with NaBH4/MeOH. |
| Activation Energy Calculation | Prediction of reaction rates and kinetic favorability of different pathways. | Ketonic decarboxylation of carboxylic acids. |
| Stereoselectivity Prediction | Analysis of diastereomeric transition states to predict the major stereoisomer formed. | Michael addition to chiral ketimines. |
Molecular Modeling and Conformational Analysis for Stereochemical Understanding
The stereochemical outcome of reactions involving this compound is heavily influenced by its three-dimensional structure and conformational preferences. Molecular modeling and conformational analysis are essential for understanding and predicting this stereoselectivity.
The cyclohexanone (B45756) ring in this compound can adopt various conformations, with the chair conformation generally being the most stable. The substituents on the ring will have a preference for either axial or equatorial positions to minimize steric strain. Molecular mechanics calculations can be used to determine the Boltzmann distribution of different conformers.
The facial selectivity of nucleophilic attack on the carbonyl group of the cyclohexanone ring is a key factor in determining the stereochemistry of the product. Computational models can be used to predict whether the attack will occur from the axial or equatorial face. For example, in the reduction of substituted cyclohexanones, the stereoselectivity is influenced by a combination of steric and electronic factors, which can be analyzed using computational methods. The Felkin-Anh and Cieplak models are often used to rationalize the observed stereoselectivity, and these models can be supported by computational analysis of the transition states.
A study on the stereoselectivity of hydride reductions of cyclic ketones highlighted the potential role of twist-boat conformers in the reaction pathway, which can be investigated through computational modeling. For this compound, a thorough conformational analysis would be necessary to accurately predict the stereochemical outcome of its reactions.
| Computational Technique | Information Obtained | Relevance to Stereochemistry |
| Molecular Mechanics | Relative energies of different conformers (e.g., chair, boat, twist-boat). | Determines the population of reactive conformers. |
| Quantum Mechanics (DFT, Ab Initio) | Geometry and energy of transition states for attack from different faces. | Predicts the favored direction of nucleophilic attack and the resulting stereoisomer. |
| Analysis of Orbital Interactions | Understanding the electronic factors that influence facial selectivity. | Provides a deeper understanding of the origins of stereoselectivity beyond simple steric arguments. |
Quantitative Structure-Activity Relationship (QSAR) Studies (if applicable to reactivity/selectivity)
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. While QSAR is more commonly applied in drug discovery, its principles can be adapted to predict the reactivity and selectivity of organic compounds.
For a series of derivatives of this compound, a QSAR model could be developed to predict their reactivity in a specific reaction. This would involve calculating a set of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with the experimentally determined reaction rates or selectivities.
Molecular descriptors used in QSAR can be categorized as:
Electronic descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and HOMO/LUMO energies.
Steric descriptors: These relate to the size and shape of the molecule, such as molecular volume and surface area.
Hydrophobic descriptors: These quantify the hydrophobicity of the molecule, such as the logarithm of the partition coefficient (logP).
A QSAR study on the alkaline hydrolysis of carboxylic acid esters used descriptors related to pKa, charge, and steric parameters to develop predictive models. Similarly, a QSAR model for a series of β-keto esters could incorporate descriptors that capture the electronic effects of substituents on the carbonyl groups and the steric hindrance around the reaction center. While no specific QSAR studies on the reactivity of this compound were found, the methodology is applicable and could be a valuable tool for designing new derivatives with desired reactivity profiles.
| Descriptor Type | Examples | Potential Influence on Reactivity/Selectivity |
| Electronic | HOMO/LUMO energies, partial atomic charges, dipole moment. | Affects the susceptibility to nucleophilic or electrophilic attack. |
| Steric | Molecular volume, surface area, topological indices. | Influences the accessibility of the reaction center to reagents. |
| Hydrophobic | LogP. | Can affect the solubility and partitioning of the molecule, which may influence reaction rates in multiphasic systems. |
Q & A
Q. Key Variables :
- Catalyst choice (TFA vs. alternatives).
- Molar ratios (excess cyclohexanone improves intermediate yield).
- Oxidant stoichiometry (excess HIO₃-DMSO enhances aromatization).
Q. Data Comparison :
| Method | Catalyst | Yield | Reference |
|---|---|---|---|
| Claisen Condensation | None | 75% | |
| Two-Step Synthesis | TFA/HIO₃-DMSO | 60% |
How can structural contradictions in spectroscopic data be resolved for this compound?
Advanced Research Focus
Discrepancies in NMR, MS, or crystallographic data require multimodal validation :
- X-ray crystallography : Resolves non-planar conformations (e.g., ethyl oxoacetate group orientation) and π-π stacking interactions, as seen in related triazole derivatives .
- SHELX refinement : Critical for resolving torsional angles (e.g., 41.69° dihedral angle between triazole and benzene rings) .
- Complementary techniques : ¹H/¹³C NMR confirms functional groups, while LC-MS validates molecular weight (e.g., 272.2 [M+H] for cyclohexyl derivatives) .
Q. Example Workflow :
Refine crystal structure using SHELXL .
Cross-validate with NMR shifts (e.g., δ 1.25–1.31 for methyl groups in ozonolysis products) .
What mechanistic role does the ethyl oxo group play in cyclodimerization or oxygen-atom transfer (OAT) reactions?
Advanced Research Focus
The ethyl oxo group acts as an electron-withdrawing moiety , influencing reactivity in:
Q. Key Observations :
- Steric effects from the cyclohexyl ring hinder nucleophilic attack.
- Ethyl ester enhances solubility in non-polar solvents (e.g., cyclohexane/CH₂Cl₂ mixtures) .
How does enantioselective synthesis of this compound derivatives impact biological activity?
Advanced Research Focus
Enantiomers exhibit distinct bioactivity profiles:
- Organocatalyzed aldol reactions : (R)-2-Hydroxy-2-[(S)-2-oxocyclohexyl]acetate achieves 92% yield and [α]D²⁶ = -45°, crucial for α-hydroxy-γ-keto acid derivatives in drug discovery .
- Structure-activity relationships (SAR) : Cyclohexyl substitution in pyrrolidine-2,5-diones increases insect growth regulatory activity (e.g., 90% yield for BW1) .
Q. Methodological Insight :
What computational tools predict the reactivity of this compound in catalytic systems?
Advanced Research Focus
DFT calculations and molecular docking are employed to:
Q. Validation :
- Compare computed vs. experimental NMR/IR spectra (e.g., 1731.8 cm⁻¹ for C=O stretch) .
- Use SHELX-derived torsional parameters to refine computational models .
How do crystallization conditions affect the polymorphic forms of this compound derivatives?
Q. Advanced Research Focus
Q. Key Data :
- Centroid π-π stacking distance: 3.745 Å .
- Polymorph stability: Correlated with hydrogen-bonding networks in triazole derivatives .
What are the limitations of current synthetic methods for this compound?
Q. Critical Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
